molecular formula C21H36O2 B082989 cis-5,8,11-Eicosatrienoic acid methyl ester CAS No. 14602-39-2

cis-5,8,11-Eicosatrienoic acid methyl ester

Cat. No. B082989
CAS RN: 14602-39-2
M. Wt: 320.5 g/mol
InChI Key: AESHPAQQBZWZMS-NWFXIAEYSA-N
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Description

  • "cis-5,8,11-Eicosatrienoic acid methyl ester" is a chemically synthesized compound derived from eicosatrienoic acid. It is notable for its specific cis configuration at the 5th, 8th, and 11th carbon atoms in its fatty acid chain.

Synthesis Analysis

  • Preparation from Arachidonic Acid : Arachidonic acid is reduced to yield isomeric eicosatrienoic acids, including the methyl ester form of cis-5,8,11-eicosatrienoic acid. It is isolated using silver ion chromatography and preparative gas liquid chromatography (Ghosh, Koley, & Dutta, 1982).

Molecular Structure Analysis

  • Characterization by Spectral Studies : The structure of cis-5,8,11-Eicosatrienoic acid methyl ester is confirmed through spectral studies. This involves analyzing the molecular vibrations and rotations to determine the compound's unique structural features.

Chemical Reactions and Properties

  • Bromination of the Ester : Electrophilic bromination of the α-anion esters of polyunsaturated carboxylic acids, including cis-5,8,11-Eicosatrienoic acid, can be achieved using diethyl dibromomalonate (Wolf & Pabon, 1977).
  • Metabolism by Cytosolic Epoxide Hydrolase : The ester undergoes metabolism by cytosolic epoxide hydrolase, which plays a significant role in its regio- and stereoselective metabolism (Zeldin et al., 1995).

Physical Properties Analysis

  • Gas Chromatography Properties : The compound's behavior in gas chromatography, especially its retention indices and response to different temperature and pressure programs, can provide insights into its physical properties (Mjøs, 2005).

Chemical Properties Analysis

  • Oxygenation by Prostaglandin Endoperoxide Synthase : The compound undergoes oxygenation by prostaglandin endoperoxide synthase, leading to the formation of various metabolites, which are characterized by their distinct chemical structures (Oliw et al., 1993).

Scientific Research Applications

  • Biochemistry and Metabolism

    • “cis-5,8,11-Eicosatrienoic acid, methyl ester” is a type of polyunsaturated fatty acid (PUFA) that is distributed in various normal tissues .
    • It can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase .
    • Essential fatty acid (EFA) deficiency induces the appearance of this compound in the blood .
  • Physiological and Pathological Properties

    • This compound is also known as Mead acid (MA), and it is an endogenous multifunctional n-9 PUFA .
    • Recent pathological and epidemiological studies on MA raise the possibility of its effects on inflammation, cancer, dermatitis, and cystic fibrosis .
    • It is believed to play a role in altering the immune status of organs in essential fatty acid deficient rats .
  • Chemical Synthesis

    • Arachidonic acid can be reduced by hydrazine to yield isomeric eicosatrienoic acids, including "cis-5,8,11-Eicosatrienoic acid, methyl ester" .
    • This compound can be isolated from the products by silver ion chromatography and preparative gas liquid chromatography .
  • Pharmacological Research
    • This compound can be used to test pharmacological effects on steatosis in hepatocytes .
    • It can also be used as an analytical standard in Raman spectra measurements to characterize human breast cancer samples .
    • Additionally, it can be used in lipid peroxidation assays in mouse embryonic fibroblasts and in pre-treatment of cells for cell viability studies .

properties

IUPAC Name

methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESHPAQQBZWZMS-NWFXIAEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5,8,11-Eicosatrienoic acid methyl ester

CAS RN

14602-39-2
Record name Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 5,8,11-EICOSATRIENOATE, (5Z,8Z,11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3T4RA34E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Kotteswari, K Prabhu, MRK Rao, A Ahamed… - Drug Invent …, 2020 - researchgate.net
Objective: The study envisages finding the molecules present in one Ayurvedic medicine, Avipathi churnam, which is prescribed to treat digestive disorders by gas chromatography-…
Number of citations: 9 www.researchgate.net
TE Hagr, IA Adam - academia.edu
The aim of the present study is to assess the phytochemical screening, investigate the chemical constituents of the Essential Oil from Boswellia sacra Seeds and to evaluate its potential …
Number of citations: 2 www.academia.edu
DK Richard, JB Nvau, IY Chindo - Journal of Pharmacognosy and …, 2017 - phytojournal.com
The present study was aimed at analysis of bioactive constituent of whole plant of Cyathula prostrata. The methanol extracts of the plant was subjected to Fourier transform infrared …
Number of citations: 4 www.phytojournal.com
C Glaser, H Demmelmair, S Sausenthaler… - The Journal of …, 2010 - Elsevier
OBJECTIVE: To determine reference values for fatty acid (FA) composition of serum glycerophospholipids (GPs) in children with a new high-throughput method. STUDY DESIGN: The …
Number of citations: 31 www.sciencedirect.com
AMM Youssef, DAM Maaty, YM Al-Saraireh - Molecules, 2023 - mdpi.com
Tephorosia purpurea subsp. apollinea was extracted with methanol and n-hexane to obtain sub-fractions. The chemical compounds identified with GC-MS and HPLC in T. purpurea …
Number of citations: 1 www.mdpi.com
N Shivnath, V Rawat, S Siddiqui, A Jafri… - Indian Journal of …, 2022 - op.niscpr.res.in
Punica granatum L. has been used as a traditional remedy to treat sore throat, cough, digestive, and skin disorders, urinary infection, arthritis and expel tape-worm. Modern research …
Number of citations: 1 op.niscpr.res.in
U Zulfiqar, A Yasmin, A Fariq - Plos one, 2022 - journals.plos.org
Phytoremediation assisted with plant growth promoting bacteria (PGPB) is a green technology to remediate metal contaminated soils. Plants usually produce secondary metabolites to …
Number of citations: 3 journals.plos.org
C Glaser, P Rzehak, H Demmelmair, N Klopp… - PLoS …, 2011 - journals.plos.org
Background Tracking of fatty acid (FA) contribution to plasma or serum lipids over time was shown in children and adults. However, the potential role of FADS gene variants has not …
Number of citations: 15 journals.plos.org
A Calabretti, F Cateni, G Procida… - Journal of the Science …, 2003 - Wiley Online Library
The adaptative changes in the fatty acid composition of the main lipid classes in rainbow trout (Oncorhynchus mykiss) edible flesh in response to environmental variation in water …
Number of citations: 42 onlinelibrary.wiley.com
H Rupp, TP Rupp, D Wagner, P Alter… - … Benefits of Omega-3 …, 2006 - books.google.com
The therapeutic options for interfering with the electrical instability of a pathologically remodeled or ischaemic heart remain limited. Of increasing importance become interventions …
Number of citations: 18 books.google.com

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